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molecular formula C11H9NOS B8286911 2-Methyl-6,7-dihydro-8H-indeno[5,4-d]thiazol-8-one

2-Methyl-6,7-dihydro-8H-indeno[5,4-d]thiazol-8-one

Cat. No. B8286911
M. Wt: 203.26 g/mol
InChI Key: VQDOEJJSCWPVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895591B2

Procedure details

6-Amino-7-iodoindan-1-one (1.00 g, 3.66 mmol), thioacetamide (413 mg, 5.49 mmol), 1,1′-bis(diphenylphosphino)ferrocene (383 mg, 1.46 mmol), calcium oxide (411 mg, 7.32 mmol) and tris(dibenzylideneacetone)dipalladium(0) (335 mg, 0.37 mmol) were dissolved in N,N-dimethylformamide (12 mL), and the mixture was stirred at 60° C. for 1 hr. After allowing to cool to room temperature, water was added to the reaction solution. The mixture was extracted with ethyl acetate and washed with saturated brine. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane=25/75→65/35), and then purified by silica gel column chromatography (NH, ethyl acetate/hexane=10/90→40/60) to give the title compound (340 mg, yield 46%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
413 mg
Type
reactant
Reaction Step One
Quantity
411 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
383 mg
Type
catalyst
Reaction Step One
Quantity
335 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10](I)=[C:9]2[C:5]([CH2:6][CH2:7][C:8]2=[O:12])=[CH:4][CH:3]=1.[C:13](N)(=[S:15])[CH3:14].[O-2].[Ca+2].O>CN(C)C=O.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:14][C:13]1[S:15][C:10]2[C:9]3[C:8](=[O:12])[CH2:7][CH2:6][C:5]=3[CH:4]=[CH:3][C:2]=2[N:1]=1 |f:2.3,6.7.8,9.10.11.12.13|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=CC=C2CCC(C2=C1I)=O
Name
Quantity
413 mg
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
411 mg
Type
reactant
Smiles
[O-2].[Ca+2]
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
383 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Name
Quantity
335 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated brine
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane=25/75→65/35)
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (NH, ethyl acetate/hexane=10/90→40/60)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1SC2=C(N1)C=CC=1CCC(C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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